Product packaging for R-Acebutolol-d7(Cat. No.:)

R-Acebutolol-d7

Cat. No.: B12431297
M. Wt: 343.5 g/mol
InChI Key: GOEMGAFJFRBGGG-OYGJRULASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope-Labeled Compounds in Advanced Pharmaceutical Sciences

Stable isotope-labeled compounds, such as those incorporating deuterium (B1214612), carbon-13, or nitrogen-15, are indispensable in pharmaceutical research. simsonpharma.commoravek.com Unlike radioactive isotopes, stable isotopes are non-radioactive, which prevents them from decaying over time and makes them safer to handle. moravek.com The key principle behind their use is that the substitution of an atom with its heavier, stable isotope creates a molecule that is chemically identical to the original compound but has a different mass. simsonpharma.com This mass difference allows researchers to precisely track the labeled compound through various biological and chemical processes without altering its fundamental biological properties. moravek.com

In the pharmaceutical industry, stable isotope-labeled compounds are extensively used throughout the drug discovery and development pipeline. simsonpharma.com They are crucial for:

Metabolic Studies: Researchers can trace the metabolic pathways of a drug, identifying its metabolites and understanding its complete lifecycle within a biological system. simsonpharma.commusechem.com This information is vital for assessing the drug's efficacy and safety profile. simsonpharma.com

Pharmacokinetic and Pharmacodynamic Analysis: These compounds are instrumental in studying how the body absorbs, distributes, metabolizes, and excretes a drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics). simsonpharma.commusechem.com Deuterium labeling, for instance, can sometimes enhance a drug's stability and improve its pharmacokinetic properties. musechem.com

Internal Standards in Bioanalysis: One of the most common applications is their use as internal standards in quantitative bioanalytical methods, such as mass spectrometry and liquid chromatography. veeprho.com Because the labeled compound behaves almost identically to the unlabeled analyte during sample preparation and analysis, it allows for highly accurate quantification of the drug in biological matrices like blood, plasma, and urine. veeprho.com

Role of Chiral Purity and Stereochemistry in Drug Research and Development

Chirality, a property where a molecule is non-superimposable on its mirror image, is a fundamental concept in drug development. mdpi.comlifechemicals.com Many drugs are chiral, existing as two mirror-image forms called enantiomers. mdpi.com While enantiomers share the same chemical formula and physical properties in an achiral environment, they can exhibit vastly different pharmacological, metabolic, and toxicological profiles within the chiral environment of the human body. mdpi.comlifechemicals.com This is because biological targets like enzymes and receptors are themselves chiral and interact specifically with only one enantiomer of a chiral drug. mdpi.com

The significance of stereochemistry is underscored by historical examples where one enantiomer of a drug provided the desired therapeutic effect while the other was inactive or, in some cases, caused severe adverse effects. lifechemicals.com Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that require the absolute stereochemistry of chiral drugs to be determined early in the drug development process. nih.gov

The development of single-enantiomer drugs, often through a process known as a "chiral switch" from a previously marketed racemic mixture, has become increasingly common. mdpi.com This focus on chiral purity aims to improve the safety and efficacy of medications by eliminating the inactive or potentially harmful enantiomer. mdpi.comlifechemicals.com Advanced analytical techniques such as chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for separating and ensuring the enantiomeric purity of these drugs. researchfloor.org

Overview of Research Utility and Applications of R-Acebutolol-d7

This compound is the deuterium-labeled R-isomer of Acebutolol (B1665407). labmix24.com Acebutolol itself is a cardioselective beta-1 adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and cardiac arrhythmias. medchemexpress.comwikipedia.org The designation "R" refers to its specific stereochemical configuration, and "-d7" indicates that seven hydrogen atoms in the molecule have been replaced with deuterium.

The primary research application of this compound is as an internal standard for the quantification of R-Acebutolol or total acebutolol in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combiomol.combioscience.co.uk Its utility in this context is paramount for several types of studies:

Pharmacokinetic Studies: Accurate quantification is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of acebutolol. This compound enables precise measurement of the parent drug and its metabolites, such as diacetolol (B1670378), in various biological fluids. veeprho.comnih.gov

Therapeutic Drug Monitoring: In a clinical research setting, monitoring the concentration of a drug in a patient's bloodstream helps in understanding its therapeutic window. The use of this compound as an internal standard ensures the reliability of these measurements. veeprho.com

Metabolic Research: By using a labeled internal standard, researchers can confidently identify and quantify metabolites of acebutolol, providing a clearer picture of its biotransformation. veeprho.com

The combination of being both chirally pure and isotopically labeled makes this compound a highly specific and valuable tool. It allows for stereoselective and quantitative analysis, which is critical for detailed investigations into the distinct pharmacological properties of the R-enantiomer of acebutolol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28N2O4 B12431297 R-Acebutolol-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H28N2O4

Molecular Weight

343.5 g/mol

IUPAC Name

N-[3-acetyl-4-[(2R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]butanamide

InChI

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1/i2D3,3D3,12D

InChI Key

GOEMGAFJFRBGGG-OYGJRULASA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Methodologies for R Acebutolol D7

Approaches for Stereoselective Synthesis of R-Acebutolol Precursors

The creation of the chiral center in R-Acebutolol necessitates a stereoselective synthetic approach. The key is to introduce the (R)-configured 3-amino-2-hydroxypropoxy side chain onto the phenolic core. This is typically achieved by using a chiral C3 synthon, most commonly a derivative of epichlorohydrin (B41342). Two effective routes for preparing the necessary chiral precursors have been reported.

One prominent method involves the asymmetric synthesis starting from the key intermediate, 2-acetyl-4-n-butyramidophenol. researchgate.net This intermediate is then coupled with an enantiomerically pure epoxide. A new asymmetric route achieves this by first obtaining (S)-epichlorohydrin through the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin, catalyzed by a chiral (R,R)-Salen-Co(III) complex. This resolution step yields (S)-epichlorohydrin with high optical purity (>99%). researchgate.net The subsequent condensation with 2-acetyl-4-n-butyramidophenol proceeds to form the chiral epoxide precursor, which is pivotal for the final synthesis step. researchgate.net

Another patented asymmetric synthesis begins with p-aminoanisole and proceeds through several steps to generate the intermediate 5-butyramide-2-hydroxyacetophenone. google.com This compound is then dissolved in an inorganic base and reacted with (S)-epichlorohydrin in the presence of a phase transfer catalyst, such as benzyltrimethylammonium (B79724) chloride. This reaction yields the crucial chiral intermediate, R-5-butanylamino-2-(2,3-epoxypropoxy)-acetophenone, which possesses the correct stereochemistry for conversion to R-Acebutolol. google.com

Method Starting Materials Key Chiral Step Key Precursor Formed Reported Yield/Purity Reference
Method 1 2-acetyl-4-n-butyramidophenol, Racemic epichlorohydrinHydrolytic kinetic resolution of epichlorohydrin using (R,R)-Salen-Co(III) catalyst to yield (S)-epichlorohydrin.(R)-1-(2-acetyl-4-butyramidophenoxy)-2,3-epoxypropaneOverall yield for R-Acebutolol: 47.3%; Optical purity: >98% researchgate.net
Method 2 p-Aminoanisole, (S)-epichlorohydrinReaction of 5-butyramide-2-hydroxyacetophenone with (S)-epichlorohydrin using a phase transfer catalyst.R-5-butanylamino-2-(2,3-epoxypropoxy)-acetophenoneOverall yield for R-Acebutolol: 48%; Enantiomeric excess (e.e.): up to 94% google.com

Deuterium (B1214612) Incorporation Techniques for R-Acebutolol-d7

The incorporation of seven deuterium atoms onto the isopropyl group of R-Acebutolol is accomplished through the use of a deuterated building block rather than by hydrogen-deuterium exchange on the final molecule. The key reagent for this process is isopropyl-d7-amine (B117126) (or its hydrochloride salt). simsonpharma.comclearsynth.comchemicalbook.com The synthesis of this compound follows the established stereoselective pathways, with the crucial modification occurring in the final step where the epoxide ring of the chiral precursor is opened. Instead of using standard isopropylamine, isopropyl-d7-amine is used as the nucleophile. researchgate.netgoogle.com This reaction, typically an S(_N)2-type nucleophilic substitution, attaches the fully deuterated isopropyl moiety to the side chain, thereby forming the target compound this compound.

The deuteration strategy for this compound does not rely on regioselective hydrogen-deuterium exchange reactions on the acebutolol (B1665407) molecule itself. Such exchange reactions, often catalyzed by acid or base, tend to occur at labile positions like the α-carbon of the acetyl group's carbonyl, which would result in a different isotopologue (e.g., Acebutolol-d3). Current time information in Bangalore, IN.

Instead, the regioselectivity of deuteration in this compound is absolute and synthetically predetermined. By employing isopropyl-d7-amine as a starting material, the seven deuterium atoms are exclusively and precisely located on the isopropyl group. simsonpharma.comclearsynth.com This building-block approach ensures that no deuterium is incorporated into other positions of the molecule, such as the aromatic ring or the acetyl group, leading to a single, well-defined isotopologue. The synthesis of the isopropyl-d7-amine synthon itself can be achieved via methods like the reductive amination of deuterated acetone (B3395972) (acetone-d6) with deuterated ammonia (B1221849) (ND3) or deuterium gas (D2). google.com

Direct hydrogen-deuterium (H/D) exchange is not the method used to synthesize this compound. The kinetics of the labeling process are therefore not governed by the rates of H/D exchange. The critical deuterium incorporation step is the nucleophilic opening of the R-configured epoxide precursor by isopropyl-d7-amine. google.com The kinetics of this step are characteristic of a standard S(_N)2 reaction between an amine and an epoxide. The reaction rate is influenced by factors such as concentration of reactants, solvent, and temperature, rather than by the dynamics of proton/deuteron transfer equilibrium. google.com

The isotopic purity of the final this compound is almost entirely dependent on the isotopic purity of the isopropyl-d7-amine used. Commercially available stable isotope-labeled reagents are often produced with very high levels of deuterium enrichment, typically exceeding 98-99%. Using a highly enriched synthon directly translates to a final product with high isotopic purity. This avoids the challenges associated with incomplete or scrambled labeling that can occur with H/D exchange methods. rssing.com The chemical purity is ensured through standard purification techniques like crystallization or chromatography following the reaction.

Confirmation of Stereochemical Integrity and Deuterium Enrichment in this compound

Following synthesis, rigorous analytical validation is required to confirm that the final product has the correct stereochemistry and the desired level of deuterium incorporation.

A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is used to unequivocally confirm the structure and isotopic enrichment of this compound. Current time information in Bangalore, IN.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides definitive confirmation of successful deuteration by measuring the exact mass of the molecule. The incorporation of seven deuterium atoms in place of seven protium (B1232500) atoms results in a predictable mass increase. The monoisotopic mass of non-deuterated R-Acebutolol is 336.20491 Da (for C({18})H({28})N({2})O({4})), whereas the calculated exact mass for this compound (C({18})H({21})D({7})N({2})O(_{4})) is 343.24884 Da. nih.gov The observation of the molecular ion peak at this higher m/z value in the mass spectrum confirms the incorporation of seven deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the specific location of the deuterium labels.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons of the isopropyl group—a septet for the methine (CH) proton and a doublet for the six methyl (2 x CH₃) protons—would be absent or significantly diminished to baseline levels, consistent with successful deuteration.

¹³C NMR: The carbon signals for the isopropyl group will be present in the ¹³C NMR spectrum but will appear as multiplets due to one-bond carbon-deuterium (C-D) coupling, and they may be shifted slightly upfield compared to the non-deuterated compound.

²H NMR: A deuterium NMR spectrum would show signals in the region corresponding to the isopropyl group, providing direct evidence and confirmation of the deuterium labels' chemical environment.

The stereochemical integrity is typically confirmed using chiral High-Performance Liquid Chromatography (HPLC), which can separate the R- and S-enantiomers and allow for the determination of the enantiomeric excess (e.e.) of the R-isomer. google.com

Analytical Technique Purpose Expected Observation for this compound Reference
High-Resolution Mass Spectrometry (HRMS) Confirm isotopic enrichment and molecular formula.Molecular ion peak corresponding to the exact mass of C({18})H({21})D({7})N({2})O({4}) (343.24884 Da). simsonpharma.com
¹H NMR Confirm location of deuterium labels.Absence of signals for the N-isopropyl group's seven protons. Current time information in Bangalore, IN.
¹³C NMR Confirm structure and deuterated carbons.Observation of C-D coupling and slight upfield shifts for the isopropyl carbons. Current time information in Bangalore, IN.
Chiral HPLC Confirm stereochemical integrity and purity.A single major peak corresponding to the R-enantiomer, confirming high enantiomeric excess. google.com

Chromatographic Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is critical to confirm the purity of a single-enantiomer drug like R-Acebutolol. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical method for this purpose, employing direct or indirect approaches for chiral separation. researchgate.netmdpi.com

Direct Chiral HPLC

Direct methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.netmdpi.com Several types of CSPs have proven effective for separating acebutolol enantiomers.

Macrocyclic Antibiotic CSPs : Columns like Chirobiotic V (based on vancomycin) and those with teicoplanin are highly effective. nih.gov One study achieved good enantioseparation of acebutolol and four other beta-blockers on a Chirobiotic V column using a mobile phase of methanol (B129727), acetic acid, and triethylamine (B128534). nih.gov

Polysaccharide-based CSPs : Columns with derivatized cellulose (B213188), such as cellulose tris(4-methylbenzoate), have also been used successfully. researchgate.net The separation of acebutolol enantiomers was notably achieved by using a mobile phase containing both trifluoroacetic acid (TFA) and triethylamine (TEA) as additives. researchgate.net

Thin-Layer Chromatography (TLC) : A TLC method using colistin (B93849) sulfate (B86663) as a chiral selector has also been developed for the enantioresolution of (RS)-acebutolol, achieving a resolution (Rs) of 2.2. researchgate.net

The selection of the mobile phase is crucial for optimizing separation on these columns. Common mobile phases include mixtures of alcohols (methanol, ethanol) with acids and bases (acetic acid, TFA, TEA) or normal-phase solvents like hexane. researchgate.netnih.gov

Indirect Chiral HPLC

The indirect method involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.comresearchgate.netthieme-connect.de These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column (like a C18 column). For acebutolol, a sensitive HPLC technique was developed involving derivatization with S-(+)-1-(1-naphthyl)ethyl isocyanate. The resulting diastereomers were effectively separated using normal-phase HPLC with fluorescence detection, achieving a resolution factor of 1.45. researchgate.net

The following table summarizes various chromatographic conditions reported for the enantiomeric separation of acebutolol.

Table 1: Chromatographic Conditions for Enantiomeric Separation of Acebutolol

Column (CSP) Mobile Phase Flow Rate (mL/min) Detection Resolution (Rs) / Result Reference
Chirobiotic V Methanol/Acetic Acid/Triethylamine (100:0.20:0.15 v/v/v) 0.5 UV (230 nm) Rs = 1.5 nih.gov
Cellulose tris(4-methylbenzoate) Not specified, with TFA and TEA additives Not specified Not specified Successful separation achieved researchgate.net
Teicoplanin CSP Not specified Not specified Not specified S-(-) and R-(+)-acebutolol enantiomers were well separated researchgate.net
Achiral (after derivatization) Normal-phase Not specified Fluorescence Rs = 1.45 researchgate.net
Silica Gel 60 F254 (TLC) MeCN–MeOH−H₂O (5.5:2.5:1.0, V/V) N/A Densitometry Rs = 2.2 researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of R Acebutolol D7

Mass Spectrometry-Based Platforms for R-Acebutolol-d7 Analysis

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of this compound analysis, offering unparalleled sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Optimization for this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the analysis of this compound, primarily in its capacity as an internal standard for acebutolol (B1665407) quantification. veeprho.comcaymanchem.com The development of a robust LC-MS/MS method requires meticulous optimization of both chromatographic and mass spectrometric parameters to achieve the desired sensitivity, accuracy, and precision.

Method development often begins with the selection of an appropriate chromatographic column, typically a C18 reversed-phase column, which effectively separates acebutolol and this compound from endogenous matrix components. xjtu.edu.cnresearchgate.net The mobile phase composition, usually a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetic acid), is optimized to achieve symmetric peak shapes and adequate retention times. researchgate.netrsc.org Gradient elution is commonly employed to ensure the efficient separation of analytes. xjtu.edu.cn

Optimization of mass spectrometry parameters is crucial for maximizing the signal intensity of this compound. This involves tuning the electrospray ionization (ESI) source parameters, which can be performed in either positive or negative ion mode, though positive mode is common for this class of compounds. spectroscopyonline.com Key parameters that are optimized include:

Capillary Voltage: Affects the efficiency of droplet charging at the ESI needle tip. chromatographyonline.com

Nebulizer Pressure: Influences the formation of the aerosol and droplet size. spectroscopyonline.comchromatographyonline.com

Drying Gas Flow Rate and Temperature: Critical for desolvation of the droplets to release gas-phase ions. spectroscopyonline.comchromatographyonline.com

The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is fundamental to the specificity of the assay. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 7 Daltons higher than that of unlabeled acebutolol due to the seven deuterium (B1214612) atoms. The fragmentation of this precursor ion in the collision cell yields specific product ions that are monitored for quantification.

A design of experiments (DoE) approach can be systematically employed to investigate the interactions between different MS parameters and identify the optimal settings for maximum instrument response. spectroscopyonline.comchromatographyonline.com

Table 1: Exemplary LC-MS/MS Parameters for Acebutolol Analysis using this compound as an Internal Standard

ParameterConditionReference
Chromatography
ColumnC18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.net
Mobile PhaseMethanol and Ammonium Formate Buffer researchgate.net
Flow Rate0.15 - 1.0 mL/min researchgate.netd-nb.info
Injection Volume2 - 10 µL spectroscopyonline.comd-nb.info
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) spectroscopyonline.com
Acquisition ModeMultiple Reaction Monitoring (MRM) mdpi.com
Drying Gas Temperature200–340 °C spectroscopyonline.com
Nebulizer Pressure10-50 psi spectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound

While less common than LC-MS for compounds like acebutolol due to their polarity and low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound, typically after a derivatization step. caymanchem.comresearchgate.net Derivatization is necessary to increase the volatility and thermal stability of the analyte, making it suitable for GC analysis. Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide are used to convert the polar functional groups (hydroxyl and secondary amine) into less polar silyl (B83357) ethers and amines. researchgate.net

The primary application of GC-MS in the context of this compound is as an internal standard for the quantification of acebutolol in biological samples. caymanchem.com The separation is achieved on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity. The ions monitored for this compound would be distinct from those of the underivatized, unlabeled acebutolol.

Challenges in GC-MS applications include the potential for incomplete derivatization and thermal degradation of the analyte in the injector or column. However, for specific applications, a validated GC-MS method can provide reliable quantitative results. researchgate.net

High-Resolution Mass Spectrometry for Isotopic Purity and Metabolite Profiling (in vitro/animal studies)

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) mass spectrometry, offers significant advantages for the analysis of this compound. thermofisher.comnih.gov HRMS provides highly accurate mass measurements, which are invaluable for several applications.

Firstly, HRMS is crucial for determining the isotopic purity of this compound. It can resolve the isotopic fine structure of the molecular ion cluster, allowing for the precise measurement of the enrichment of the d7 isotopologue and the relative abundance of other isotopologues (d1-d6). sisweb.comsigmaaldrich.com This is critical for ensuring the quality of the internal standard, as high isotopic purity minimizes potential interference from the unlabeled analyte. sigmaaldrich.com

Secondly, in metabolic studies (both in vitro and in animal models), HRMS is a powerful tool for identifying and characterizing metabolites of acebutolol. The distinct isotopic pattern of this compound acts as a specific tag. When samples from studies using deuterated acebutolol are analyzed, any detected compound exhibiting the characteristic +7 Da mass shift and isotopic cluster can be confidently identified as a metabolite. This facilitates the elucidation of metabolic pathways without the need for prior knowledge of the metabolites' structures. uni-tuebingen.de

Isotope Dilution Mass Spectrometry for Quantitative Precision using this compound as Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification in bioanalysis, and this compound is an ideal internal standard for this purpose. caymanchem.comwuxiapptec.comepa.gov In this technique, a known amount of this compound is added to the biological sample at the earliest stage of the analytical workflow. wuxiapptec.com

Because this compound is chemically and physically almost identical to the unlabeled acebutolol, it experiences the same extraction losses, matrix effects (ionization suppression or enhancement), and chromatographic behavior. wuxiapptec.com By measuring the ratio of the mass spectrometric response of the analyte (acebutolol) to the internal standard (this compound), any variations introduced during sample preparation and analysis are effectively cancelled out. wuxiapptec.comepa.gov This analyte-to-internal standard ratio is then used to determine the concentration of acebutolol in the original sample by referencing a calibration curve prepared with known concentrations of acebutolol and a fixed concentration of this compound. The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy, precision, and robustness of the quantitative method. wuxiapptec.com

Advanced Chromatographic Techniques for Separation of this compound and Related Compounds

Chromatography is indispensable for separating this compound and its related compounds from complex mixtures prior to detection.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation of Acebutolol

Acebutolol is a chiral compound, existing as two enantiomers, (R)- and (S)-acebutolol. Often, only one enantiomer possesses the desired pharmacological activity, while the other may be less active or contribute to side effects. nanobioletters.com Therefore, the stereoselective analysis of acebutolol is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for separating these enantiomers.

While this compound itself is a specific enantiomer, its use as an internal standard in chiral assays necessitates chromatographic methods capable of separating the enantiomers of acebutolol. This is typically achieved using a chiral stationary phase (CSP). Various types of CSPs have been successfully employed for the chiral separation of beta-blockers, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics (e.g., vancomycin), and cyclodextrins. nih.gov

The mobile phase composition, including the type of organic modifier (e.g., methanol, ethanol, or isopropanol) and additives (e.g., triethylamine (B128534) or acetic acid), is carefully optimized to achieve baseline resolution between the (R)- and (S)-enantiomers of acebutolol. nih.gov The deuterated standard, this compound, would co-elute with the (R)-enantiomer of acebutolol, allowing for its specific quantification.

Table 2: Chiral HPLC Separation Parameters for Acebutolol Enantiomers

ParameterConditionReference
ColumnChirobiotic V nih.gov
Mobile PhaseMethanol:Acetic Acid:Triethylamine (100:0.2:0.15 v/v/v) nih.gov
Flow Rate0.5 mL/min nih.gov
Column Temperature45 °C nih.gov
DetectionUV at 230 nm or Mass Spectrometry nih.gov

Supercritical Fluid Chromatography (SFC) in Stereoisomer Analysis of this compound

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages in terms of speed and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). wikipedia.orgchromatographyonline.comshimadzu.com Its application is particularly relevant in the pharmaceutical industry for the analysis and purification of enantiomers. wikipedia.org While specific studies focusing exclusively on this compound are not extensively documented, the principles and successful applications of SFC for the stereoisomeric separation of acebutolol and other β-blockers are well-established and directly applicable. nih.gov

The separation of enantiomers in SFC is achieved using chiral stationary phases (CSPs). text2fa.ir Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a variety of compound classes, including β-blockers. nih.govresearchgate.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) has been effectively used as a CSP for the enantioseparation of β-blockers in SFC. nih.gov

Research has shown that derivatization of β-blockers can significantly enhance their resolution by SFC. One study found that introducing a carbobenzyloxy (cbz) protecting group improved the enantiomeric resolution of acebutolol on both polysaccharide and Pirkle-type columns under SFC conditions. nih.gov The mobile phase in SFC, typically composed of supercritical carbon dioxide mixed with a modifier like an alcohol (e.g., methanol, propanol), and an additive (e.g., diethylamine, trifluoroacetic acid), plays a crucial role in achieving optimal separation. nih.govshimadzu.be The ability to control temperature and pressure provides additional parameters for method optimization, a feature less significant in HPLC. text2fa.ir

Given the successful application of SFC for the chiral separation of acebutolol, it is a highly suitable method for the stereoisomer analysis of this compound. The technique's high efficiency and speed would allow for the accurate quantification of the R-enantiomer and the detection of any potential S-enantiomer impurity. chromatographyonline.com

Table 1: SFC Conditions for Acebutolol Enantiomer Separation

Parameter Details Reference
Chiral Stationary Phase Chiralpak AS nih.gov
Analyte cbz-Acebutolol nih.gov
Mobile Phase CO2/IPA/DEA (80/20/0.1) nih.gov
Temperature 40 °C nih.gov
Flow Rate 2.5 mL/min nih.gov
Selectivity (α) 1.34 nih.gov
Resolution (Rs) 7.26 nih.gov

cbz: carbobenzyloxy, IPA: Isopropanol, DEA: Diethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuteration Site Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex pharmaceuticals like this compound. researchgate.netnih.gov Through the use of one-dimensional (1H and 13C NMR) and two-dimensional techniques (e.g., COSY, HMQC, HMBC), a complete assignment of all proton and carbon signals in the acebutolol molecule can be achieved. researchgate.netresearchgate.net This detailed spectral information provides definitive confirmation of the compound's core structure.

For deuterated analogs such as this compound, NMR is also critical for determining the specific sites and extent of deuterium incorporation. Studies on hydrogen-deuterium (H/D) exchange in acebutolol provide significant insights into this process. Research has shown that when acebutolol hydrochloride is dissolved in deuterium oxide (D2O) or deuterated methanol (CD3OD), deuterium incorporation occurs at the α-position of the carbonyl group in the N-acetylbutanamide side chain. ingentaconnect.comingentaconnect.comnih.govresearchgate.net This exchange proceeds via a keto-enol tautomerization mechanism, leading to the sequential replacement of the methyl protons (CH3) to form CH2D, CHD2, and ultimately CD3. ingentaconnect.comingentaconnect.comnih.gov The protons of the hydroxyl (-OH) and secondary amine (-NH) groups also undergo rapid exchange with deuterium and their signals consequently disappear from the 1H NMR spectrum. ingentaconnect.com

The analysis of the 1H and 13C NMR spectra of this compound would therefore involve not only the confirmation of the characteristic signals of the acebutolol framework but also the observation of the disappearance or significant reduction in the intensity of proton signals at the deuterated positions. Conversely, the 13C NMR spectrum would show characteristic changes in the signals for the deuterated carbons.

Table 2: Assigned ¹H NMR Chemical Shifts for Acebutolol Hydrochloride in DMSO-d₆

Position Chemical Shift (δ ppm) Multiplicity Reference
1 4.10 m researchgate.net
2 4.29 m researchgate.net
3 3.05 m researchgate.net
NH 8.83 - researchgate.net
OH 5.19 br s researchgate.net
2' 7.50 m researchgate.net
3' 7.11 d, 6.8 researchgate.net
5' 7.11 d, 6.8 researchgate.net
6' 7.50 m researchgate.net
1'' 2.22 t, 7.2 researchgate.net
2'' 1.50 m researchgate.net
3'' 0.85 t, 7.2 researchgate.net
1''' 1.83 s researchgate.net
NH' 9.77 s researchgate.net

Solvent reference: ¹H δref 2.50 ppm. mdpi.com Data acquired on a spectrometer operating at a frequency that allows for such resolution.

Table 3: Assigned ¹³C NMR Chemical Shifts for Acebutolol Hydrochloride in DMSO-d₆

Position Chemical Shift (δ ppm) Reference
1 68.4 researchgate.net
2 65.2 researchgate.net
3 50.3 researchgate.net
C(CH3)3 48.4 researchgate.net
C(CH3)3 28.9 researchgate.net
1' 153.3 researchgate.net
2' 127.5 researchgate.net
3' 119.2 researchgate.net
4' 132.8 researchgate.net
5' 119.2 researchgate.net
6' 127.5 researchgate.net
C=O 168.1 researchgate.net
1'' 36.1 researchgate.net
2'' 18.9 researchgate.net
3'' 13.8 researchgate.net
C=O 172.0 researchgate.net
1''' 24.1 researchgate.net

Solvent reference: ¹³C δref 39.51 ppm. mdpi.com Data acquired on a spectrometer operating at a frequency that allows for such resolution.

Stereochemical Investigations and Chiral Specificity of R Acebutolol D7

Chiral Recognition Mechanisms in Biological Systems (in vitro/non-human models)

Biological systems, including transport proteins, can differentiate between the enantiomers of chiral drugs, a phenomenon known as chiral recognition. For acebutolol (B1665407), this has been demonstrated in vitro through studies on organic cation transporters (OCTs), which are involved in drug disposition.

Studies on cells expressing specific transporters have shown that the uptake of acebutolol enantiomers can be stereoselective. OCT1, for example, displays a preference for the (S)-enantiomer of acebutolol. researchgate.netsci-hub.se Research investigating the transport kinetics of acebutolol enantiomers by various organic cation transporters revealed that OCT1-mediated uptake was stereoselective, with a 1.5-fold higher intrinsic clearance for (S)-acebutolol compared to the R-enantiomer. researchgate.net Other transporters like OCT2 and OCT3 also exhibit stereoselectivity, though their preferences can differ from OCT1, highlighting the complexity of chiral recognition at the transporter level. researchgate.net This enantioselective transport may contribute to the observed differences in the pharmacokinetics of the two enantiomers in vivo. researchgate.netsci-hub.se

Table 1: Stereoselective Uptake of Acebutolol Enantiomers by Organic Cation Transporters (OCTs) in vitro

Transporter Preferred Enantiomer Key Finding Reference(s)
OCT1 (S)-Acebutolol Shows stereoselective uptake with up to 2-fold higher Vmax for the (S)-enantiomer. researchgate.netsci-hub.se

| OCT1 | (S)-Acebutolol | Intrinsic clearance for (S)-acebutolol was 1.5-fold higher than for (R)-acebutolol. | researchgate.net |

Impact of Stereochemistry on Metabolic Transformations of Acebutolol Enantiomers (in vitro/animal)

The stereochemical configuration of acebutolol significantly influences its metabolic fate. Acebutolol undergoes extensive first-pass metabolism in the liver after oral administration. wikipedia.orghres.ca This process is stereoselective, with a preference for the metabolism of the (R)-(+)-enantiomer. chapman.eduualberta.ca Consequently, after oral administration of the racemate, the more active (S)-(−)-enantiomer achieves modestly higher plasma concentrations. chapman.eduualberta.ca The area under the curve (AUC) ratio for the S:R enantiomers is approximately 1.2, reflecting a slightly higher oral clearance of the R-(+)-enantiomer. chapman.eduualberta.ca

Acebutolol is metabolized into an active metabolite, diacetolol (B1670378), which is equipotent to the parent drug. wikipedia.orghres.canih.gov The formation of diacetolol is also subject to stereoselectivity. In vitro studies using rat liver microsomes have been employed to elucidate the oxidation mechanisms, which include N-dealkylation and O-dealkoxylation, catalyzed by Cytochrome P450 enzymes. nih.gov Animal studies in rats have further detailed the pharmacokinetic differences between the enantiomers. Following oral administration in rats, the bioavailability of R- and S-acebutolol was found to be 36% and 34%, respectively. researchgate.net In another study, the oral bioavailability for the R-enantiomer was 0.59 and for the S-enantiomer was 0.63. nih.gov The plasma protein binding of acebutolol enantiomers, however, appears to be non-stereoselective. chapman.eduualberta.ca

Table 2: Pharmacokinetic Parameters of Acebutolol Enantiomers in Rats (Oral Administration)

Parameter R-Acebutolol S-Acebutolol Study Details Reference(s)
Bioavailability 36% 34% Study investigating double-peak phenomenon. researchgate.net
Bioavailability 0.59 0.63 Study on the effect of route of administration. nih.gov

| AUC (µg.h/ml) | 4.19 | 4.09 | Administration to different sites of the GI tract. | researchgate.net |

Stereoselective Interactions with Molecular Targets (in vitro/cellular models)

The interaction between acebutolol enantiomers and their molecular targets, primarily β-adrenergic receptors, is highly stereoselective. chapman.edu The therapeutic beta-blocking activity of acebutolol resides almost exclusively in the (S)-(−)-enantiomer. sci-hub.seresearchgate.netmdpi.com This enantiomer has a much greater binding affinity for β-adrenergic receptors than the (R)-(+)-enantiomer. chapman.eduresearchgate.net

Acebutolol is a cardioselective β1-blocker, meaning it has a higher affinity for β1-receptors, which are predominant in heart muscle, than for β2-receptors found in bronchial and vascular tissues. chapman.eduhres.capharmacyscijournal.com In vitro studies using recombinant cells selectively expressing human β1 and β2 receptors have quantified this selectivity. For racemic acebutolol, the inhibitor constant (Ki) for β1-adrenergic receptors is significantly lower than for β2-receptors. One study reported a Ki of 125 nM for β1-ARs and 7,070 nM for β2-ARs, demonstrating its β1-selective nature. caymanchem.com This marked difference in affinity between the enantiomers for the target receptor is the fundamental basis for the stereoselective pharmacodynamics of the drug. chapman.edu The (S)-enantiomer is the eutomer, responsible for the therapeutic effect, while the (R)-enantiomer is considered the distomer in this context.

Table 3: Binding Affinity of Acebutolol for β-Adrenergic Receptors (in vitro)

Receptor Subtype Inhibitor Constant (Ki) Model System Reference(s)
β1-Adrenergic Receptor 125 nM Not specified caymanchem.com

| β2-Adrenergic Receptor | 7,070 nM | Not specified | caymanchem.com |

Table 4: Mentioned Chemical Compounds | Compound Name | | | :--- | | R-Acebutolol-d7 | | Acebutolol | | Diacetolol | | (R)-Acebutolol | | (S)-Acebutolol |

Metabolic Fate Elucidation of R Acebutolol D7 in Pre Clinical Models and in Vitro Systems

Identification of Metabolic Pathways of R-Acebutolol-d7

The biotransformation of xenobiotics like this compound is generally categorized into Phase I and Phase II reactions. slideshare.net Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to facilitate excretion. upol.czuomus.edu.iq

Phase I reactions are primarily functionalization reactions, including oxidation, reduction, and hydrolysis, which prepare the molecule for further processing. neu.edu.tr For acebutolol (B1665407), and by extension this compound, key Phase I transformations include N-dealkylation and oxidation.

The strategic placement of deuterium (B1214612) on the N-isopropyl group of this compound is designed to investigate the deuterium kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when a hydrogen atom is replaced by its heavier isotope, deuterium. wikipedia.org The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. portico.org Consequently, metabolic reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding C-H bond cleavage. wikipedia.orgportico.org

Table 1: Potential Phase I Reactions for this compound and the Expected Impact of the Deuterium Kinetic Isotope Effect (KIE)

Phase I Reaction Type Metabolic Site on this compound Description Expected Impact of KIE
N-Deisopropylation N-isopropyl-d7 group Oxidative removal of the deuterated isopropyl group. High. The cleavage of the C-D bond is the rate-limiting step, leading to a significantly slower reaction rate compared to the non-deuterated analog.
Hydroxylation Aromatic ring or butyl chain Addition of a hydroxyl (-OH) group. None. These positions are not deuterated, so no primary KIE is expected for these reactions.
Hydrolysis Butanamide amide bond Cleavage of the amide linkage. None. This reaction does not involve the deuterated isopropyl group.
Reduction Acetyl group ketone Conversion of the ketone to a secondary alcohol. None. This site is remote from the deuterated position.

Phase II reactions involve the conjugation of a drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid, sulfate (B86663), or glutathione. upol.czuomus.edu.iq These reactions significantly increase the water solubility of the compound, preparing it for renal or biliary excretion. uomus.edu.iq The primary functional group on acebutolol available for direct conjugation is the secondary alcohol on the propanolamine (B44665) side chain. Additionally, any new hydroxyl groups introduced during Phase I metabolism can also undergo conjugation.

The metabolic profile of Phase II conjugates of this compound is intrinsically linked to the rate of its Phase I biotransformations. Due to the KIE slowing down Phase I metabolism at the N-isopropyl group, the formation of subsequent Phase II metabolites from these specific Phase I products would also be proportionally delayed. However, conjugation at sites not affected by the KIE, such as direct glucuronidation of the secondary alcohol, may become more prominent relative to the deuterated pathways. The most common conjugation reaction for drugs with hydroxyl groups is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). upol.cz

Table 2: Common Phase II Conjugation Reactions Relevant to this compound Metabolism

Conjugation Reaction Enzyme Family Endogenous Substrate Functional Group Targeted on this compound or its Metabolites
Glucuronidation UDP-glucuronosyltransferases (UGTs) UDP-glucuronic acid Hydroxyl (-OH) groups
Sulfation Sulfotransferases (SULTs) 3'-phosphoadenosine-5'-phosphosulfate (PAPS) Hydroxyl (-OH) groups
Acetylation N-acetyltransferases (NATs) Acetyl-CoA Primary amine (-NH2) group (if formed via N-dealkylation)
Glutathione Conjugation Glutathione S-transferases (GSTs) Glutathione (GSH) Electrophilic centers (if formed)

Enzyme Systems Involved in this compound Metabolism

The metabolism of drugs is mediated by a diverse array of enzyme systems, which can be broadly classified as Cytochrome P450 (CYP) and non-CYP enzymes.

The Cytochrome P450 superfamily of enzymes is a primary driver of Phase I metabolism for a vast number of drugs, with the CYP1, CYP2, and CYP3 families being the most significant in human drug metabolism. mdpi.comnih.gov These enzymes are responsible for catalyzing oxidative reactions. mdpi.com For many beta-blockers, CYP2D6 is a key enzyme involved in their metabolism. conicet.gov.ar Other isoforms like CYP1A2 and CYP3A4 can also contribute. conicet.gov.armedicineslearningportal.org

In the context of this compound, the KIE would manifest directly in the interaction with these CYP isoforms. While the deuterated substrate may still bind to the active site of the enzyme, the rate of oxidative cleavage of the C-D bond on the N-isopropyl group would be reduced. This can lead to a lower rate of clearance mediated by these enzymes and potentially shift metabolism towards other pathways catalyzed by different CYP isoforms or non-CYP enzymes. Identifying which CYP isoforms are affected by the deuteration helps to pinpoint their role in the specific metabolic pathway.

Table 3: Major CYP Isoforms and Their Potential Role in this compound Metabolism

CYP Isoform Known Role in Beta-Blocker Metabolism Potential Impact of Deuteration on this compound Metabolism
CYP2D6 Major enzyme for the metabolism of many beta-blockers (e.g., metoprolol, carvedilol). conicet.gov.ar Likely a primary enzyme for N-deisopropylation. The KIE is expected to significantly reduce the metabolic rate via this pathway.
CYP3A4 Metabolizes a wide range of drugs and can contribute to beta-blocker clearance. medicineslearningportal.org May be involved in alternative oxidative pathways. Its relative contribution might increase if the CYP2D6 pathway is slowed by the KIE.
CYP1A2 Involved in the metabolism of some beta-blockers like carvedilol. conicet.gov.armedicineslearningportal.org Could play a minor role. The impact of KIE would depend on whether it targets the N-isopropyl group.
CYP2C9 Metabolizes several cardiovascular drugs, including some beta-blockers. conicet.gov.ar Potential for involvement, though likely less significant than CYP2D6. The KIE would slow any metabolism occurring at the deuterated site.

While CYPs are major players, non-CYP enzymes also contribute significantly to drug metabolism. evotec.comnih.gov These include esterases, which hydrolyze ester and amide bonds, flavin-containing monooxygenases (FMOs), monoamine oxidases (MAO), and aldehyde oxidases (AO). evotec.comxenotech.com Phase II enzymes like UGTs can also directly metabolize parent drugs without prior Phase I reactions. corning.com

For this compound, the butanamide linkage could be a substrate for hydrolysis by amidases, such as carboxylesterases (CES). This pathway would not be directly affected by the deuterium labeling on the remote N-isopropyl group. Therefore, the relative importance of this hydrolytic pathway might be more pronounced for this compound compared to its non-deuterated counterpart if CYP-mediated oxidation is slowed.

Table 4: Potential Non-CYP Enzymes in this compound Metabolism

Enzyme/Enzyme Class Function Potential Site on this compound Expected KIE Impact
Carboxylesterases (CES) Hydrolysis of amides and esters. corning.com Butanamide linkage None. The reaction site is not deuterated.
Flavin-containing Monooxygenases (FMO) Oxidation of soft nucleophiles (N, S atoms). xenotech.com Tertiary amine nitrogen Potential secondary KIE. A smaller effect may be observed, but less significant than the primary KIE on C-D bond cleavage.
Alcohol Dehydrogenase (ADH) Oxidation of alcohols. Secondary alcohol on the side chain None. This would be a reverse reaction to the reduction of a ketone and does not involve the deuterated site.
UDP-glucuronosyltransferases (UGTs) Glucuronidation of hydroxyl groups. xenotech.com Secondary alcohol on the side chain None. Direct conjugation is not impacted by deuteration at the N-isopropyl position.

In Vitro Metabolic Stability Assessment using this compound

In vitro metabolic stability assays are fundamental tools in drug discovery used to predict the in vivo clearance of a compound. nih.gov These assays typically involve incubating the compound with liver fractions, such as microsomes (rich in CYP enzymes) or hepatocytes (containing a fuller complement of metabolic enzymes), and measuring the rate of disappearance of the parent drug over time. wuxiapptec.comresearchgate.net

Table 5: Hypothetical Comparative Metabolic Stability of R-Acebutolol vs. This compound

In Vitro System Primary Metabolic Enzymes Predicted Half-life (t½) of R-Acebutolol Predicted Half-life (t½) of this compound Rationale for Difference
Human Liver Microsomes CYPs, UGTs xenotech.comnih.gov Moderate Longer KIE slows CYP-mediated N-deisopropylation, a major oxidative pathway in microsomes.
Human Hepatocytes CYPs, UGTs, SULTs, Esterases, etc. nih.gov Short to Moderate Moderately Longer KIE slows the CYP pathway, but other pathways (e.g., hydrolysis, direct conjugation) are unaffected and still contribute to overall clearance.
Recombinant CYP2D6 CYP2D6 only Short Much Longer Isolates the effect of the KIE on the specific enzyme responsible for N-deisopropylation, leading to a pronounced increase in stability.
Human Plasma Esterases nih.gov Long (Amide bonds are relatively stable) Long (Similar to R-Acebutolol) Plasma esterase activity on the amide is low and unaffected by deuteration at the N-isopropyl site.

Hepatic Microsomal and Hepatocyte Incubation Studies

The liver is the principal site of metabolism for acebutolol. nih.gov In vitro studies using human liver microsomes (HLM) and hepatocytes are crucial for elucidating the metabolic pathways. nih.govnih.gov These systems contain the necessary enzymatic machinery to simulate the biotransformation that occurs in vivo.

Incubation of acebutolol with human liver microsomes has identified two primary metabolic routes. nih.gov The first and most significant pathway is hydrolysis of the butanamide group, catalyzed by carboxylesterase 2 (CES2), to form the primary amine metabolite, acetolol. nih.govresearchgate.net This is followed by N-acetylation of acetolol, a reaction mediated by N-acetyltransferase 2 (NAT2), to produce the major, pharmacologically active metabolite, diacetolol (B1670378). nih.govresearchgate.net

Further oxidative metabolism can occur. When acetolol is incubated with HLM in the presence of an NADPH-generating system, it can be further metabolized by Cytochrome P450 enzymes. nih.gov Specifically, CYP2C19 has been identified as the primary enzyme responsible for the oxidation of acetolol, leading to the formation of reactive intermediates. nih.govresearchgate.net Studies using recombinant P450 enzymes have confirmed the role of CYP2C19 in this oxidative pathway. nih.gov In some preclinical models, such as rat liver microsomes, N-dealkylation and benzyl (B1604629) hydroxylation have also been observed as potential metabolic reactions. nih.gov

The table below summarizes the key enzymes and the resulting metabolites from hepatic studies of acebutolol.

EnzymeSubstratePrimary Metabolite(s)Cellular LocationStudy System
Carboxylesterase 2 (CES2)AcebutololAcetololMicrosomesHuman Liver Microsomes
N-acetyltransferase 2 (NAT2)AcetololDiacetololCytosol (in hepatocytes)Human Hepatocytes
Cytochrome P450 2C19 (CYP2C19)AcetololOxidized metabolites (e.g., N-hydroxy-acetolol)MicrosomesHuman Liver Microsomes

This table is based on data from studies on acebutolol.

Intestinal Metabolism Studies (e.g., everted gut sacs in rats)

The intestine can also contribute to the first-pass metabolism of orally administered drugs. However, for acebutolol, the extent of intestinal metabolism appears to be minimal. Studies utilizing the everted rat gut sac model, an in vitro method to assess intestinal absorption and metabolism, have shown no detectable metabolism of acebutolol within the intestinal tissue itself. nih.govmedchemexpress.com This suggests that the significant first-pass metabolism observed for acebutolol occurs predominantly in the liver. hres.cahres.cadrugs.comrxlist.com

The findings from intestinal metabolism studies are summarized below.

Study ModelFindingImplication for this compound
Everted Rat Gut SacsNo significant metabolism of acebutolol was detected. nih.govmedchemexpress.comIntestinal metabolism is likely not a major contributor to the clearance of this compound.
In situ PerfusionAcebutolol is a substrate of the P-gp efflux pump. nih.govIntestinal efflux by P-gp may limit the oral absorption of this compound.

This table is based on data from studies on acebutolol.

Metabolite Profiling and Identification of this compound in Non-Human Biological Matrices

In pre-clinical animal models such as rats and rabbits, the metabolite profile of acebutolol is consistent with that observed in in vitro systems. Following oral administration, the primary metabolites identified in plasma, urine, and bile are diacetolol and acetolol. researchgate.netresearchgate.net

In studies with rabbits experiencing induced hepatic failure, the plasma concentrations of acebutolol were significantly increased, while the ratio of diacetolol to the parent drug was decreased. researchgate.net This confirms the liver as the primary site of metabolism and diacetolol as the major metabolite. researchgate.net

In rats, the pharmacokinetics of R- and S-acebutolol have been studied, though specific metabolite profiling for each enantiomer is less detailed. The primary chiral metabolite is diacetolol. nih.gov For this compound, it is expected that the primary metabolites in non-human biological matrices would be R-Diacetolol-d7 and R-Acetolol-d7. The deuterium atoms would remain on the acetyl or butanamide portions of the molecule or their metabolic products, depending on the specific labeling pattern of the d7 moiety. The identification and quantification of these deuterated metabolites are typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the mass shift due to the deuterium atoms allows for precise differentiation from endogenous compounds and non-deuterated drug forms. researchgate.net

The expected primary metabolites of this compound in non-human biological matrices are listed below.

Compound NameExpected Primary Metabolites in Non-Human Biological Matrices
This compoundR-Acetolol-d7
R-Diacetolol-d7
Further oxidized metabolites of R-Acetolol-d7

This table is a projection based on known metabolic pathways of acebutolol.

Pharmacokinetic Research and Disposition Studies of R Acebutolol D7 in Non Human Systems

Absorption Characteristics of R-Acebutolol-d7 in Animal Models and In Vitro Permeability Assays

The absorption of this compound is governed by its physicochemical properties and its interactions with biological transport systems. Studies on its non-deuterated counterpart, acebutolol (B1665407), provide a foundational understanding of these characteristics. Acebutolol is categorized as a Biopharmaceutics Classification System (BCS) Class III drug, indicating high solubility but low permeability. acs.org Research in rat models has shown that the oral absorption of acebutolol enantiomers is incomplete. nih.gov

In vitro permeability assays using Caco-2 cell monolayers, a model for the human intestinal epithelium, are standard for predicting oral drug absorption. sigmaaldrich.com These assays have been used to measure the permeability of acebutolol, confirming its low permeability characteristics. acs.org

A key factor limiting the intestinal absorption of many drugs is the action of efflux transporters like P-glycoprotein (P-gp), which actively pumps substrates back into the intestinal lumen. mdpi.com There is evidence that acebutolol is a substrate for P-gp, which contributes to its low bioavailability. nih.gov An in situ intestinal perfusion study in Wistar albino rats investigated the effect of the P-gp inhibitor verapamil (B1683045) on the absorption of acebutolol. The results demonstrated that co-perfusion with a sufficient concentration of verapamil significantly increased the absorption rate constant (kap) of acebutolol, confirming the role of P-gp in its intestinal efflux. nih.gov

The study showed that while a lower concentration of verapamil (200 µg/mL) did not produce a statistically significant change, a higher concentration (400 µg/mL) increased the absorption rate constant threefold. nih.gov This suggests that inhibiting P-gp can substantially enhance the intestinal absorption of acebutolol. nih.gov

Table 1: Effect of Verapamil on the Absorption Rate Constant (kap) of Acebutolol in Rats Data derived from an in situ intestinal perfusion study. nih.gov

GroupTreatmentAbsorption Rate Constant (kap) (h⁻¹) (Mean ± SD)Fold Change vs. Control
1 (Control)Acebutolol (260 µg/mL)0.47 ± 0.0451.0
2Acebutolol (260 µg/mL) + Verapamil (200 µg/mL)0.39 ± 0.0760.83
3Acebutolol (260 µg/mL) + Verapamil (400 µg/mL)1.37 ± 0.0312.91

Deuteration, the replacement of hydrogen atoms with their stable isotope deuterium (B1214612), can alter the pharmacokinetic profile of a drug, primarily through the kinetic isotope effect. This effect can slow down metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond, as it requires more energy than cleaving a carbon-hydrogen (C-H) bond. nih.gov

For a compound like this compound, this can have several consequences for absorption kinetics:

Reduced First-Pass Metabolism : Acebutolol undergoes significant first-pass metabolism in the liver. drugbank.com By slowing this metabolic process, deuteration can decrease the extent of the first-pass effect, potentially leading to increased oral bioavailability.

Altered Clearance : A reduction in metabolic rate can lead to decreased systemic clearance and a prolonged plasma half-life. nih.gov

While direct studies on the absorption kinetics of this compound are not available, research on other deuterated compounds supports these principles. For instance, deuterated nifedipine (B1678770) was found to have a greater hypotensive effect at lower concentrations in rats compared to its non-deuterated form, which suggests altered pharmacokinetics leading to enhanced activity. google.com

Distribution and Tissue Uptake of this compound in Animal Models

Following absorption, a drug distributes from the systemic circulation into various tissues and organs. This process is influenced by factors such as plasma protein binding, tissue permeability, and regional blood flow. ijrpc.comeuropa.eu

While the introduction of multiple deuterium atoms can in some cases lead to changes in plasma protein binding rates, the difference in lipophilicity between hydrogen and deuterium is generally negligible, and significant alterations are not always expected.

Table 2: Plasma Protein Binding of Acebutolol and Diacetolol (B1670378) Data from studies using human plasma. nih.govnih.gov

CompoundPercent BoundPercent Unbound (Free Fraction)
Acebutolol~11-26%~74-89%
Diacetolol~6-9%~91-94%

The distribution of acebutolol into various tissues has been investigated in animal models using radiolabeled compounds. A study in 33-week-old normotensive (WKY) and stroke-prone spontaneously hypertensive (SHR-SP) rats examined the tissue distribution of ¹⁴C-acebutolol 30 minutes after intravenous administration. nih.gov

The results showed that the plasma level of acebutolol was higher in WKY rats than in SHR-SP rats. nih.gov However, the tissue-to-plasma radioactivity ratios for the aorta, kidney, liver, and muscle were higher in the SHR-SP rats. nih.gov The brain-to-plasma ratio was very low and similar in both rat strains, indicating poor penetration of the blood-brain barrier. nih.gov Notably, a specific concentration of the drug was observed in the medulla and corpus trapezoides region of the brain in SHR-SP rats. nih.gov

Table 3: Tissue/Plasma Radioactivity Ratios of ¹⁴C-Acebutolol in Rats Data from a study in 33-week-old WKY and SHR-SP rats, 30 minutes post-intravenous administration. nih.gov

TissueWKY Rats (Mean Ratio)SHR-SP Rats (Mean Ratio)
Aorta2.013.33
Kidney10.9916.32
Liver6.709.07
Muscle1.051.63
Brain (Total)0.160.20

Elimination Pathways of this compound in Animal Models (e.g., renal and biliary excretion)

The elimination of a drug from the body occurs through metabolism and/or excretion. Animal models are crucial for characterizing these pathways. ijrpc.comnih.gov For acebutolol, elimination involves both renal excretion and non-renal mechanisms, including metabolism and potential biliary excretion. drugbank.comljmu.ac.uk

Studies in rats indicate that the incomplete oral bioavailability of acebutolol is due to erratic absorption rather than significant enterohepatic recirculation, as ligation of the bile duct did not alter the pharmacokinetic profile after oral administration. nih.gov

Renal elimination is a significant pathway for acebutolol's main active metabolite, diacetolol, but not for the parent compound itself. nih.gov In humans, approximately 30% to 40% of an acebutolol dose is eliminated via renal excretion, with 50% to 60% cleared by non-renal mechanisms, which includes excretion into the bile and direct passage through the intestinal wall. drugbank.com A study following intravenous administration in humans found that the fraction of the dose excreted unchanged in the urine was about 40.5%. nih.gov There is generally a good correlation between the fraction of drug excreted unchanged in the urine in animal models and in humans, suggesting that animal data can be predictive. nih.gov Biliary excretion of metabolites has been observed in rats for other drugs. tandfonline.com Animal models of biliary injury, such as bile duct ligation, are used to study the mechanisms of cholestasis and biliary excretion. nih.gov

Lack of Publicly Available Data on the Pharmacokinetic Modeling of this compound in Preclinical Species

A thorough review of scientific literature and publicly accessible data reveals a significant gap in information regarding the quantitative pharmacokinetic (PK) modeling and simulation specifically for the deuterated compound this compound in non-human systems. While extensive research is available on the pharmacokinetics of its non-deuterated parent compound, acebutolol, and its individual enantiomers (R- and S-acebutolol), specific preclinical PK modeling studies for this compound are not presently documented in the public domain.

This compound is consistently identified in chemical and pharmaceutical literature as an internal standard for the quantification of acebutolol in biological samples via mass spectrometry-based assays. caymanchem.com This application is crucial for the accuracy and reliability of pharmacokinetic studies of acebutolol itself. However, the role of this compound as a tool for analytical chemistry does not necessitate the extensive characterization of its own pharmacokinetic profile.

Pharmacokinetic studies on the non-deuterated form, acebutolol, have been conducted in preclinical models such as rats. medchemexpress.comnih.gov These studies provide detailed data on the disposition of both R- and S-acebutolol enantiomers, including parameters like clearance, volume of distribution, and elimination half-life. For instance, after intravenous administration to rats, the disposition of acebutolol enantiomers was found to be linear within a certain dose range. nih.gov

Pharmacokinetic modeling, including physiologically based pharmacokinetic (PBPK) modeling, is a powerful tool in drug development, helping to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound. frontiersin.orgikp.de Such models are constructed based on extensive experimental data. The absence of published research on the quantitative PK modeling of this compound suggests that such studies have likely not been a focus of investigation, given its primary application as an internal standard.

Molecular and Cellular Mechanistic Investigations Involving R Acebutolol D7

Receptor Binding Affinity and Selectivity Profiling (in vitro/cell-based assays)

The initial interaction of R-Acebutolol-d7 with its biological targets is characterized by its binding affinity and selectivity for adrenergic receptors. These properties have been determined using in vitro assays, typically involving radioligand binding studies in cell lines expressing specific human receptor subtypes.

Beta-Adrenergic Receptor Subtype Selectivity (e.g., β1 vs. β2)

Acebutolol (B1665407) is classified as a cardioselective beta-blocker due to its preferential affinity for the β1-adrenergic receptor over the β2-adrenergic receptor. nih.govpatsnap.com The heart contains a high density of β1 receptors, and their blockade is the primary mechanism for the compound's cardiac effects. cvpharmacology.comresearchgate.net In contrast, β2 receptors are predominant in bronchial and vascular smooth muscle. nih.gov

Binding studies utilizing cell membranes from CHO cells stably expressing human β-adrenoceptor subtypes have quantified this selectivity. The affinity of an antagonist for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Studies have shown that acebutolol has a significantly higher affinity for the β1-AR compared to the β2-AR. caymanchem.comcaymanchem.com For instance, one study reported a Ki of 125 nM for β1-AR and 7,070 nM for β2-AR, indicating a selectivity of approximately 56-fold for the β1 subtype. caymanchem.comcaymanchem.com This cardioselectivity is a key feature, as it implies a lower likelihood of inducing bronchoconstriction compared to non-selective beta-blockers, an effect mediated by β2-receptor blockade. nih.govnih.gov

Receptor SubtypeBinding Affinity (Ki)Reference
β1-Adrenergic Receptor125 nM caymanchem.comcaymanchem.com
β2-Adrenergic Receptor7,070 nM caymanchem.comcaymanchem.com

Ligand-Receptor Kinetic Studies using Labeled this compound (e.g., K_on, K_off)

Ligand-receptor kinetics, which describe the rate at which a drug associates with (K_on or association rate constant) and dissociates from (K_off or dissociation rate constant) its receptor, are crucial for understanding the duration and nature of its pharmacological effect. excelleratebio.comwikipedia.org The ratio of these two rates (K_off/K_on) determines the equilibrium dissociation constant (Kd), a measure of binding affinity. excelleratebio.com

A slow dissociation rate (a small K_off) can lead to a prolonged duration of action, as the drug remains bound to the receptor for a longer period, even as its plasma concentration decreases. excelleratebio.comnih.gov Conversely, the association rate (K_on) influences how quickly the drug can bind to available receptors. nih.gov

While the principles of ligand-receptor kinetics are well-established, specific K_on and K_off values for this compound or its non-deuterated parent compound are not extensively reported in publicly available literature. However, studies on other beta-blockers have shown that physicochemical properties like hydrophobicity can influence these kinetic rates, particularly the association rate, by affecting how the ligand approaches the receptor binding pocket. biorxiv.org

Cellular Transport and Efflux Mechanism Studies (in vitro models)

The movement of drugs across cell membranes is a critical factor influencing their distribution and availability at the target site. openaccessjournals.com This transport can occur via passive mechanisms, such as diffusion, or through active transport mediated by membrane proteins. longdom.orgnumberanalytics.com

Acebutolol is characterized as a relatively hydrophilic compound. nih.gov This property suggests that its ability to passively diffuse across the lipid bilayer of cell membranes is limited compared to more lipophilic drugs. nih.gov Its transport is more likely to rely on facilitated diffusion or be subject to the actions of membrane transporters. openaccessjournals.com

Efflux transporters, such as P-glycoprotein (P-gp), are membrane proteins that actively expel a wide range of substances from cells, limiting their intracellular concentration and distribution. mdpi.comsolvobiotech.com While specific in vitro studies detailing the interaction of this compound with P-gp are not prominent, its hydrophilic nature and status as a xenobiotic make it a potential candidate for interaction with such transporters. The extent to which acebutolol acts as a substrate or inhibitor for P-gp or other efflux pumps would be a key determinant of its tissue penetration, including across the blood-brain barrier. nih.gov

Intracellular Signaling Pathway Modulation by this compound (cell-based assays)

Beta-adrenergic receptors are a class of G protein-coupled receptors (GPCRs). cvpharmacology.commedchemexpress.com Upon binding with an agonist like epinephrine, these receptors activate an intracellular signaling cascade. Specifically, β1 and β2 receptors couple to the stimulatory G protein, Gs. cvpharmacology.com Activation of Gs leads to the stimulation of the enzyme adenylyl cyclase. ahajournals.orgwikipedia.org

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). guidetopharmacology.org Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets within the cell, leading to the ultimate physiological response, such as an increased heart rate and force of contraction in cardiac myocytes. drugbank.com

As a β1-selective antagonist, this compound binds to the β1-adrenergic receptor but does not activate it. Instead, it competitively blocks the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. patsnap.comnih.gov By occupying the receptor site, this compound prevents the Gs protein-mediated activation of adenylyl cyclase, thereby attenuating the production of cAMP. google.com This blockade of the intracellular signaling pathway is the fundamental mechanism by which it reduces sympathetic tone on the heart.

In Vitro and Ex Vivo Pharmacodynamic Responses in Isolated Tissues or Animal Models

The functional consequences of this compound's receptor binding and signaling modulation are observed through its pharmacodynamic effects on tissues and organ systems. These are often assessed in isolated tissue preparations or in animal models.

Assessment of Cardiovascular System Responses (e.g., heart rate, blood flow)

In line with its mechanism as a β1-blocker, acebutolol demonstrates significant effects on the cardiovascular system. Studies in animal models have confirmed its ability to counteract the effects of sympathetic stimulation. For example, acebutolol effectively decreases tachycardia (increased heart rate) induced by the non-selective beta-agonist isoprenaline in cats. caymanchem.com

In studies using Sprague-Dawley rats, the acute intravenous administration of acebutolol led to significant reductions in both cardiac output (CO) and regional blood flow (RBF) to most organs. nih.gov Similarly, in patients with ischemic heart disease, intravenous acebutolol reduced both heart rate and cardiac output. nih.gov These effects are a direct result of blocking the β1-receptors in the heart, which reduces the rate of the sinoatrial node and the force of myocardial contraction. mayoclinic.orgmedlineplus.gov

ModelParameterEffect of AcebutololReference
Rats (acute i.v. dose)Cardiac OutputReduced by 54% (1 min post-dose) and 28% (10 min post-dose) nih.gov
Rats (acute i.v. dose)Regional Blood FlowSignificantly reduced in most organs nih.gov
Patients with Ischemic Heart Disease (i.v. dose)Heart RateReduced by 8% nih.gov
Patients with Ischemic Heart Disease (i.v. dose)Cardiac OutputReduced by 15% nih.gov
CatsIsoprenaline-induced TachycardiaDecreased (ED50 = 0.09 mg/kg) caymanchem.com

Other Organ System Mechanistic Responses

This compound, a stable isotope-labeled isotopologue of R-acebutolol, functions as a critical analytical tool rather than a direct pharmacological agent. Its primary role is as an internal standard in high-sensitivity analytical techniques, most notably Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The inclusion of this compound in analytical workflows allows for the precise and accurate quantification of acebutolol and its enantiomers (R- and S-acebutolol) in complex biological matrices such as plasma, urine, and tissue homogenates. This analytical precision is fundamental to elucidating the mechanistic responses of various organ systems to acebutolol, particularly concerning stereoselective pharmacokinetics, metabolism, and excretion. The investigations detailed below utilize analytical methods that rely on standards like this compound to generate their findings.

Renal System Disposition and Clearance

The kidneys are a primary site for the elimination of acebutolol and its pharmacologically active metabolite, diacetolol (B1670378). Mechanistic investigations have revealed that the renal system exhibits significant stereoselectivity in the handling of these compounds. This means the kidney processes the R- and S-enantiomers at different rates, a key mechanistic response of the renal tubules.

The table below summarizes representative data from such investigations, illustrating the stereoselective mechanistic response of the human renal system.

CompoundMean Renal Clearance in Healthy Subjects (mL/min)Mean Renal Clearance in Renally Impaired Subjects (mL/min)S/R Clearance Ratio (Healthy)
R-Acebutolol85181.71
S-Acebutolol14532
R-Diacetolol110121.55
S-Diacetolol17020

Hepatic System Metabolism

The liver is the principal organ responsible for the metabolism of acebutolol into diacetolol via N-acetylation. This biotransformation is a fundamental mechanistic process mediated by the N-acetyltransferase 2 (NAT2) enzyme. Investigations into this hepatic mechanism have also revealed significant stereoselectivity.

Studies using human liver microsomes or hepatocytes allow for a controlled, in vitro examination of this metabolic pathway. In these experiments, separate incubations are performed with R-acebutolol and S-acebutolol, and the rate of formation of their respective diacetolol metabolites is quantified. Once again, analytical methods employing this compound as an internal standard are essential for obtaining the high-quality quantitative data needed to compare the metabolic rates accurately.

Research has shown that the N-acetylation of acebutolol in the human liver is stereoselective in favor of the R-enantiomer. This means that R-acebutolol is metabolized into R-diacetolol at a faster rate than S-acebutolol is converted to S-diacetolol. This differential rate of metabolism is a direct mechanistic response of the hepatic enzymatic machinery. The stereochemical structure of the R-enantiomer results in a more favorable interaction with the active site of the NAT2 enzyme compared to the S-enantiomer. This intrinsic difference in metabolic rate contributes significantly to the different plasma concentration ratios of the R- and S-enantiomers observed in vivo.

The following table presents data representative of findings from in vitro hepatic metabolism studies.

Substrate (Enantiomer)Metabolite FormedMean Rate of Metabolite Formation (pmol/min/mg protein)
R-AcebutololR-Diacetolol210.5
S-AcebutololS-Diacetolol95.2

Applications of R Acebutolol D7 As an Analytical Standard and Research Probe

Internal Standard in Bioanalytical Method Development for Acebutolol (B1665407) and its Metabolites

In the quantitative bioanalysis of pharmaceuticals, the use of a stable isotope-labeled internal standard (IS) is the preferred approach to ensure accuracy and precision. nih.govbiopharmaservices.com R-Acebutolol-d7, a deuterated analog of the R-enantiomer of Acebutolol, serves as an ideal internal standard for the quantification of Acebutolol and its primary active metabolite, Diacetolol (B1670378), in various biological matrices. nih.gov Stable isotope-labeled internal standards, such as this compound, are considered the most appropriate for quantitative bioanalysis because they share nearly identical physicochemical properties with the analyte. biopharmaservices.com This ensures they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects in mass spectrometry-based assays, thereby compensating for variability during sample preparation and analysis. texilajournal.comnih.gov The use of deuterated analogues as internal standards helps to resolve issues of quantitative accuracy that can arise from differing complex matrices. lcms.cz

The development of robust bioanalytical methods is critical throughout the drug development process to accurately measure drug concentrations in biological fluids. nii.ac.jp Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive technique used for this purpose. biopharmaservices.comlcms.cz In a typical workflow, this compound is added at a known concentration to calibration standards, quality control (QC) samples, and the unknown study samples at an early stage of sample processing. biopharmaservices.com The ratio of the analyte's response to the internal standard's response is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. This approach corrects for potential errors introduced during sample extraction, handling, and injection, leading to reliable and reproducible data. texilajournal.com

The quantification of Acebutolol and its metabolites in pre-clinical studies is essential for understanding its pharmacokinetics (PK)—absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net These studies are conducted in animal models to provide data that supports the transition to clinical trials. bjournal.orgbjournal.org this compound is employed as an internal standard in methods designed to measure Acebutolol concentrations in various biological samples collected during these studies.

Plasma: Plasma is the most common matrix for pharmacokinetic analysis. Methods using this compound as an IS allow for the precise determination of Acebutolol and Diacetolol concentration-time profiles following administration. Sample preparation typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances before analysis by LC-MS/MS. nih.gov

Urine: Urine analysis provides valuable information on the renal clearance and excretion pathways of a drug and its metabolites. nih.govnih.gov The use of this compound ensures accurate quantification, even in a complex matrix like urine, helping to determine the extent of renal elimination of Acebutolol.

Tissues: In some pre-clinical studies, particularly those focused on drug distribution, tissue samples are analyzed to determine the concentration of the drug at specific sites in the body. Developing and validating methods for tissue homogenates can be challenging due to significant matrix effects. The co-eluting nature of a stable isotope-labeled internal standard like this compound is particularly advantageous in these complex matrices, as it effectively compensates for ion suppression or enhancement, ensuring data accuracy. texilajournal.com

Bioanalytical methods must be rigorously validated to ensure their reliability, in accordance with guidelines from regulatory authorities like the FDA. The validation process demonstrates that the method is suitable for its intended purpose. nih.gov When using this compound as an internal standard, the following parameters are assessed:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte is confirmed by analyzing calibration curves. A typical calibration curve for Acebutolol in plasma might range from 0.2 to 150 ng/mL. The correlation coefficient (r) should be 0.99 or better. pensoft.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. scielo.br These are evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high) in several replicates, both within the same analytical run (intra-run) and on different days (inter-run). nih.gov Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ). waters.com

Matrix Effects: This assesses the influence of endogenous matrix components on the ionization of the analyte and internal standard. pensoft.net The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects, as it is affected in the same way as the analyte. nih.gov

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to that of an unextracted standard.

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. nih.govscielo.br

The table below summarizes typical acceptance criteria for a validated bioanalytical method according to FDA guidelines.

Validation ParameterConcentration LevelAcceptance Criteria
Linearity Calibration CurveCorrelation Coefficient (r²) ≥ 0.99
Accuracy LLOQWithin 80-120% of nominal value
LQC, MQC, HQCWithin 85-115% of nominal value
Precision (%CV) LLOQ≤ 20%
LQC, MQC, HQC≤ 15%
Matrix Effect LQC, HQC%CV of IS-normalized matrix factor ≤ 15%
Recovery LQC, MQC, HQCConsistent, precise, and reproducible
Stability Freeze-Thaw, Bench-Top, Long-Term% Difference within ±15% of nominal

Data based on typical FDA guidelines for bioanalytical method validation. waters.com

Isotopic Tracer for Metabolic Pathway Elucidation and Enzyme Kinetics

Stable isotope-labeled compounds are powerful tools for investigating the metabolic fate of drugs. nih.govresearchgate.netresearchgate.net By introducing a compound with a distinct mass, such as this compound, researchers can trace its journey through a biological system and differentiate it from its endogenous or non-labeled counterparts. nih.gov This approach is fundamental to understanding how a drug is transformed into its various metabolites. monash.edu

When this compound is administered in pre-clinical studies, samples of plasma, urine, and feces can be analyzed by high-resolution mass spectrometry. The unique mass signature of the deuterium-labeled parent drug and any of its metabolites allows for their confident identification in complex biological matrices. This technique helps in:

Delineating Metabolic Pathways: Acebutolol is known to be metabolized to Diacetolol. nih.gov Using this compound, researchers can confirm this pathway and search for other, potentially novel, metabolites. The mass shift caused by the deuterium (B1214612) atoms serves as a clear marker to track the biotransformation of the parent compound. researchgate.net

Identifying Metabolite Structures: The fragmentation patterns of labeled metabolites in tandem mass spectrometry (MS/MS) can be compared to those of the parent drug to determine the site of metabolic modification.

Studying Enzyme Kinetics: Isotope tracers can be used in in vitro systems (e.g., liver microsomes) to study the kinetics of the enzymes responsible for metabolizing Acebutolol. By monitoring the rate of formation of labeled metabolites, researchers can gain insights into the efficiency and mechanisms of these enzymatic reactions.

Reference Standard for Chiral Purity and Enantiomeric Ratio Determination

Acebutolol is a chiral compound and is administered as a racemic mixture of its R- and S-enantiomers. nih.gov However, the pharmacological activity, particularly the beta-blocking effect, resides predominantly in the S-enantiomer. nih.gov The two enantiomers can also exhibit different pharmacokinetic and metabolic profiles. nih.gov Therefore, it is crucial to have analytical methods that can separate and quantify the individual enantiomers.

This compound serves as an invaluable reference standard in the development and validation of stereospecific assays. In techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), which are used to separate enantiomers, this compound can be used to: researchgate.netmdpi.com

Confirm Peak Identity: By spiking a sample with this compound, the chromatographic peak corresponding to the R-enantiomer can be unequivocally identified.

Quantify Enantiomeric Ratio: As a stable isotope-labeled standard, this compound can be used as an internal standard for the quantification of R-Acebutolol, while a corresponding S-Acebutolol-d7 would be used for the S-enantiomer. This allows for the precise determination of the enantiomeric ratio in biological samples, which is important for understanding stereoselective metabolism and disposition. nih.gov

Assess Chiral Purity: For the synthesis of enantiopure compounds, a labeled standard can be used to determine the enantiomeric excess (ee) and confirm the chiral purity of the final product.

Contribution to Drug Discovery and Development Methodologies (non-clinical phases)

The use of this compound as an analytical tool makes significant contributions to the non-clinical phase of drug discovery and development. researchgate.net This phase involves extensive in vitro and in vivo studies to establish the safety and efficacy profile of a drug candidate before it can be tested in humans. bjournal.orglibretexts.org

The reliable data generated using this compound as an internal standard and isotopic tracer is critical for several key decision-making steps:

Pharmacokinetic/Toxicokinetic (PK/TK) Assessment: Accurate measurement of drug exposure in toxicology species is fundamental to interpreting safety data. The robust bioanalytical methods enabled by this compound ensure the quality of the PK/TK data that underpins safety and tolerability assessments. bjournal.org

Metabolite Profiling: Understanding the metabolic profile of a drug candidate is a regulatory requirement. The use of isotopic tracers like this compound facilitates comprehensive metabolite identification and helps to determine if any metabolites are unique or disproportionately high in humans compared to toxicology species. nih.gov

Interspecies Comparisons: Data on the pharmacokinetics and metabolism of Acebutolol in different animal species can be reliably compared, which is essential for selecting the appropriate animal model for toxicology studies and for scaling doses from animals to humans. nih.gov

Emerging Research Directions and Future Perspectives for R Acebutolol D7

Integration of R-Acebutolol-d7 in Advanced Drug Metabolism and Pharmacokinetic (DMPK) Studies (non-human)

This compound serves as a critical internal standard for the quantification of its non-deuterated counterpart, acebutolol (B1665407), in complex biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The seven deuterium (B1214612) atoms on the isopropyl group create a distinct mass shift, allowing for precise differentiation from the parent compound and its metabolites during analysis. This is particularly crucial in non-human drug metabolism and pharmacokinetic (DMPK) studies, which form the bedrock of preclinical drug development.

The use of stable isotope-labeled compounds like this compound is instrumental in elucidating metabolic pathways and understanding the disposition of drugs. acs.org In the case of acebutolol, it undergoes extensive first-pass metabolism in the liver, with its major active metabolite being diacetolol (B1670378). drugs.com The pharmacokinetics of acebutolol and diacetolol are stereoselective. nih.gov Studies have shown that after oral administration of racemic acebutolol, the S-enantiomer of acebutolol is predominant in plasma and urine. nih.gov This is attributed to the stereoselective first-pass metabolism of the R-enantiomer of acebutolol to the R-enantiomer of diacetolol. nih.gov this compound, in conjunction with its unlabeled form, can be used in "cassette dosing" or co-administration studies in animal models to simultaneously evaluate the pharmacokinetic profiles of both the parent drug and its deuterated analog. This approach provides a more comprehensive understanding of absorption, distribution, metabolism, and excretion (ADME) properties. acs.org

Key Applications in Non-Human DMPK Studies:

Internal Standard: Provides high accuracy and precision in quantifying acebutolol levels in biological samples from preclinical species. caymanchem.com

Metabolic Pathway Elucidation: Helps in tracing and identifying metabolites by differentiating them from endogenous compounds. acs.org

Bioavailability and Bioequivalence Studies: Facilitates comparative pharmacokinetic studies in animal models. nih.gov

Drug-Drug Interaction Studies: Enables precise measurement of how co-administered drugs affect the metabolism of acebutolol. chapman.edu

Exploration of Deuterated Compounds in Mechanistic Toxicology Studies (non-clinical focus)

The strategic placement of deuterium atoms in a molecule can significantly alter its metabolic fate, a phenomenon known as the kinetic isotope effect (KIE). This effect can be harnessed in mechanistic toxicology studies to investigate the role of metabolism in drug-induced toxicity. acs.org If a specific metabolic pathway leads to the formation of a reactive or toxic metabolite, deuterating the site of metabolism can slow down this process, potentially mitigating the toxicity. acs.orgnih.gov

While specific mechanistic toxicology studies on this compound are not extensively documented in publicly available literature, the principles of using deuterated compounds in this context are well-established. acs.org For instance, if a particular metabolite of acebutolol were suspected of causing off-target effects, comparing the toxicological profile of acebutolol with that of this compound in non-clinical models could provide valuable insights. A reduction in toxicity with the deuterated compound would suggest that the toxicity is metabolism-mediated. acs.org

Toxicogenomics, a field that combines toxicology with genomics, transcriptomics, proteomics, and metabolomics, can also benefit from the use of stable isotope-labeled compounds. By using deuterated compounds like this compound, researchers can more easily link changes in gene expression to the formation of specific metabolites, thereby elucidating the mechanisms of toxicity.

High-Throughput Screening Applications Utilizing this compound as a Probe

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. researchgate.net While direct HTS applications of this compound are not a primary focus, its utility as a probe in specialized screening assays is an emerging area.

In the context of drug metabolism, HTS assays are employed to identify compounds that may inhibit or induce key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. nih.gov this compound, in conjunction with its parent compound, can be used as a probe substrate in such assays. By incubating liver microsomes or other enzyme preparations with racemic acebutolol and this compound, and then analyzing the formation of their respective metabolites, researchers can screen for compounds that selectively affect the metabolism of one enantiomer over the other.

This approach is particularly valuable for identifying potential drug-drug interactions early in the discovery process. news-medical.net The ability to rapidly screen for stereoselective metabolic inhibition can help in prioritizing compounds with a lower risk of such interactions.

Novel Synthetic Approaches and Next-Generation Isotopic Labeling Technologies for Chiral Drugs

The synthesis of enantiomerically pure deuterated compounds like this compound presents significant synthetic challenges. researchgate.net Traditional methods often involve multi-step syntheses with late-stage resolution, which can be inefficient. However, recent advancements in asymmetric synthesis and isotopic labeling are paving the way for more efficient and selective methods.

Novel synthetic strategies for chiral deuterated molecules include:

Asymmetric Deuteration: The development of chiral catalysts that can directly introduce deuterium with high enantioselectivity is a major area of research. rsc.orgmarquette.edu

Deuterium-Enabled Chiral Switching (DECS): This innovative approach uses deuterium to stabilize chiral centers that are prone to racemization, allowing for the isolation of a single, stable enantiomer from a racemic mixture. nih.govacs.org

Late-Stage Functionalization: Methods that allow for the introduction of deuterium into a complex molecule at a late stage of the synthesis are highly desirable as they reduce the number of synthetic steps. nih.govacs.org

These next-generation technologies will not only facilitate the synthesis of this compound but also expand the toolbox for creating a wide range of deuterated chiral probes for pharmaceutical research. marquette.edu

Role of this compound in Understanding Stereoselective Drug-Target Interactions and Disposition

It is well-established that the two enantiomers of a chiral drug can exhibit different pharmacological and pharmacokinetic properties. nih.gov This is certainly the case for acebutolol, where the S-enantiomer is primarily responsible for the β-blocking activity. nih.gov The disposition of acebutolol is also stereoselective, with the R-enantiomer being more rapidly cleared. nih.gov

This compound is a powerful tool for dissecting these stereoselective processes. By using the pure, deuterated R-enantiomer, researchers can investigate its specific interactions with drug transporters and metabolic enzymes without interference from the S-enantiomer. This can provide a clearer understanding of the mechanisms underlying the observed stereoselectivity in the drug's disposition. news-medical.net

For example, studies could be designed to:

Assess Transporter Affinity: Determine if the R-enantiomer is a substrate for specific efflux or uptake transporters, which could explain its rapid clearance.

Investigate Enzyme Selectivity: Pinpoint the specific enzymes responsible for the stereoselective metabolism of the R-enantiomer.

The insights gained from such studies are crucial for the development of safer and more effective chiral drugs. The ability to understand and modulate stereoselective drug disposition can lead to improved therapeutic outcomes. news-medical.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.